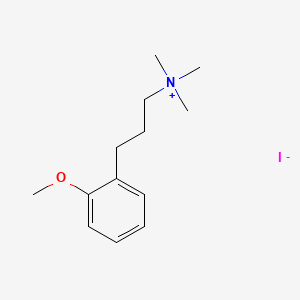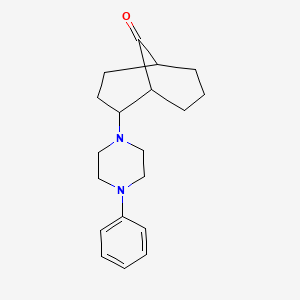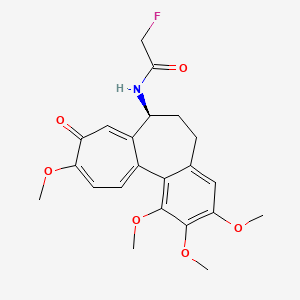
Colchicine, 17-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colchicine, 17-fluoro- is a fluorinated derivative of colchicine, an alkaloid originally extracted from the plant Colchicum autumnale (autumn crocus). Colchicine is well-known for its use in treating gout and familial Mediterranean fever due to its anti-inflammatory properties. The addition of a fluorine atom at the 17th position aims to enhance its pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine, 17-fluoro- typically involves the fluorination of colchicine at the 17th position. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of Colchicine, 17-fluoro- involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Colchicine, 17-fluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential new biological activities.
Applications De Recherche Scientifique
Colchicine, 17-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study microtubule dynamics and interactions due to its ability to bind to tubulin.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of Colchicine, 17-fluoro- involves binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting the cytoskeleton and affecting cell division and intracellular transport. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines such as interleukin-1β .
Comparaison Avec Des Composés Similaires
Colchicine: The parent compound, known for its anti-inflammatory properties.
Combretastatin A-4: A microtubule-destabilizing agent with similar binding properties.
Phenstatin: A derivative of combretastatin with similar mechanisms of action.
Uniqueness: Colchicine, 17-fluoro- is unique due to the presence of the fluorine atom, which enhances its stability and potentially its pharmacological properties. This modification may result in improved efficacy and reduced toxicity compared to its parent compound .
Propriétés
Numéro CAS |
26195-68-6 |
|---|---|
Formule moléculaire |
C22H24FNO6 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
Clé InChI |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
SMILES canonique |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



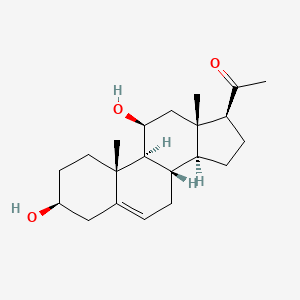
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
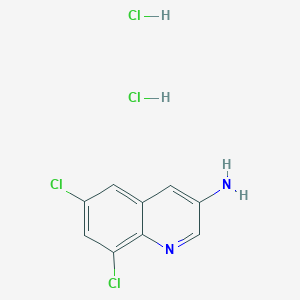
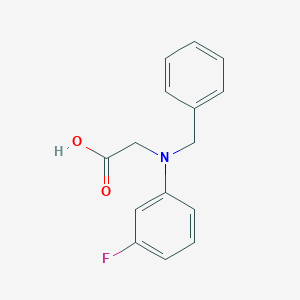
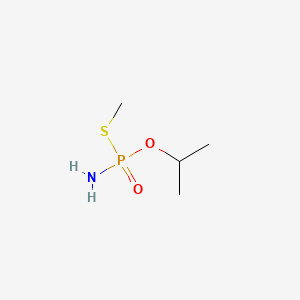
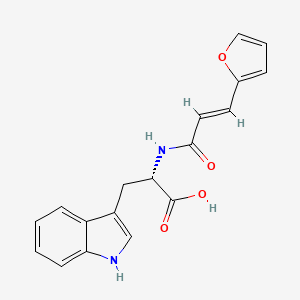
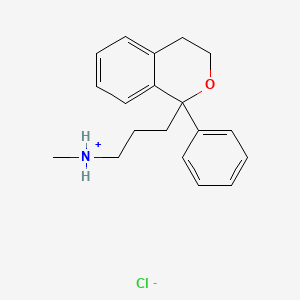
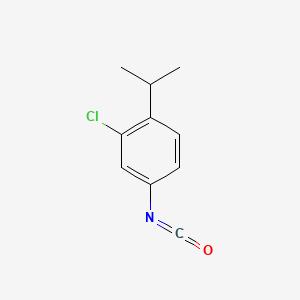
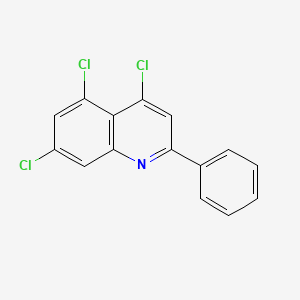
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
